1H NMR and 13C NMR spectral data for 3-chloropropyl N-(4-acetylphenyl)carbamate
1H NMR and 13C NMR spectral data for 3-chloropropyl N-(4-acetylphenyl)carbamate
An in-depth technical guide on the synthesis and nuclear magnetic resonance (NMR) spectral elucidation of 3-chloropropyl N-(4-acetylphenyl)carbamate (CAS: 1803609-41-7).
This whitepaper provides researchers and drug development professionals with a rigorous, self-validating framework for synthesizing this bifunctional linker and interpreting its structural data through 1 H and 13 C NMR spectroscopy.
Introduction and Chemical Utility
In modern medicinal chemistry and bioconjugation, bifunctional linkers are critical for assembling complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates. 3-chloropropyl N-(4-acetylphenyl)carbamate is a highly versatile intermediate. It features two orthogonal reactive sites:
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The 4-Acetylphenyl Group: A rigid aromatic scaffold containing a ketone handle, which can undergo reductive amination, condensation (e.g., forming hydrazones or oximes), or Wittig olefination.
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The 3-Chloropropyl Chain: An aliphatic electrophile primed for nucleophilic aliphatic substitution ( SN2 ) by amines, thiols, or alkoxides.
The carbamate linkage itself provides exceptional chemical stability—resisting premature hydrolysis in physiological conditions while maintaining a neutral, non-ionizable profile compared to free amines[1].
Physicochemical Profile
| Parameter | Value |
| Chemical Name | 3-chloropropyl N-(4-acetylphenyl)carbamate |
| CAS Number | 1803609-41-7[2] |
| Molecular Formula | C12H14ClNO3 |
| Molecular Weight | 255.70 g/mol |
| Appearance | White to pale-yellow solid |
Synthetic Methodology and Causality
The synthesis of 3-chloropropyl N-(4-acetylphenyl)carbamate relies on a nucleophilic acyl substitution. The reaction utilizes 4-aminoacetophenone as the nucleophile and 3-chloropropyl chloroformate as the electrophilic acylating agent.
Experimental Protocol
Reagents: 4-Aminoacetophenone (1.0 equiv), 3-chloropropyl chloroformate (1.1 equiv), N,N-Diisopropylethylamine (DIPEA) (1.5 equiv), anhydrous Dichloromethane (DCM).
Step-by-Step Workflow:
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Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere to prevent the hydrolysis of the moisture-sensitive chloroformate reagent.
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Dissolution: Dissolve 4-aminoacetophenone (10 mmol, 1.35 g) in 30 mL of anhydrous DCM.
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Base Addition: Add DIPEA (15 mmol, 2.6 mL) to the solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. Without a base, the HCl would protonate the unreacted 4-aminoacetophenone, rendering it non-nucleophilic and stalling the reaction[3].
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Acylation: Cool the reaction mixture to 0 °C using an ice bath. Introduce 3-chloropropyl chloroformate (11 mmol, 1.45 mL) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic nature of the substitution and minimizes the formation of bis-acylated side products.
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Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the consumption of the starting aniline via Thin Layer Chromatography (TLC) using a 70:30 Hexane/Ethyl Acetate eluent.
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Workup: Quench the reaction with 20 mL of saturated aqueous NH4Cl . Extract the organic layer, wash sequentially with water and brine, and dry over anhydrous Na2SO4 .
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Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography to yield the pure carbamate.
Synthetic workflow for 3-chloropropyl N-(4-acetylphenyl)carbamate via acyl substitution.
NMR Spectral Elucidation and Mechanistic Causality
Validating the structural integrity of the synthesized carbamate requires high-resolution 1D NMR spectroscopy. The sample is typically prepared by dissolving ~15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing Tetramethylsilane (TMS) as an internal standard.
Standardized NMR acquisition and spectral elucidation workflow.
1 H NMR Analysis (400 MHz, CDCl3 )
The proton spectrum of this molecule is highly diagnostic due to the distinct electronic environments of the aromatic ring and the aliphatic chain.
In the starting material (4-aminoacetophenone), the strongly electron-donating −NH2 group shields the ortho-protons, driving their chemical shift upfield to ~6.63 ppm[4]. However, upon conversion to the carbamate, the nitrogen's lone pair is delocalized into the adjacent carbamate carbonyl. This reduces electron density on the aromatic ring, causing a pronounced downfield shift of the ortho-protons to ~7.50 ppm.
The 3-chloropropyl chain exhibits a classic A2M2X2 spin system. The central methylene group (H-2') is split into a quintet by the four neighboring protons, while the terminal methylenes appear as triplets, strongly deshielded by their adjacent electronegative heteroatoms (Oxygen and Chlorine)[5].
Table 1: 1 H NMR Spectral Data Summary | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment | Causality / Deshielding Effect | | :--- | :--- | :--- | :--- | :--- | :--- | | 7.92 | Doublet (d) | 2H | 8.5 | Ar-H (ortho to acetyl) | Deshielded by the anisotropic effect of the ketone C=O. | | 7.50 | Doublet (d) | 2H | 8.5 | Ar-H (ortho to NH) | Downfield shift relative to free aniline due to carbamate formation. | | 7.15 | Broad Singlet (br s)| 1H | - | N-H | Exchangeable proton; deshielded by the adjacent carbamate C=O. | | 4.31 | Triplet (t) | 2H | 6.1 | O- CH2 (H-1') | Strongly deshielded by the adjacent carbamate oxygen. | | 3.65 | Triplet (t) | 2H | 6.4 | Cl- CH2 (H-3') | Deshielded by the electronegative chlorine atom. | | 2.55 | Singlet (s) | 3H | - | Acetyl CH3 | Alpha-protons deshielded by the ketone carbonyl. | | 2.18 | Quintet (p) | 2H | 6.2 | Central CH2 (H-2')| Splitting caused by 4 equivalent neighboring protons ( n+1 rule). |
13 C NMR Analysis (100 MHz, CDCl3 )
The carbon-13 spectrum validates the carbon backbone. The most critical diagnostic peaks are the two distinct carbonyl resonances. The ketone carbonyl appears far downfield (~197 ppm) due to the lack of resonance donation from heteroatoms. Conversely, the carbamate carbonyl is shielded by the electron donation from both the adjacent oxygen and nitrogen lone pairs, appearing upfield at ~153 ppm[5].
Table 2: 13 C NMR Spectral Data Summary | Chemical Shift ( δ , ppm) | Assignment | Hybridization & Causality | | :--- | :--- | :--- | | 197.2 | Ketone C=O | sp2 ; Highly deshielded carbonyl carbon. | | 153.4 | Carbamate C=O | sp2 ; Shielded relative to ketone due to O and N resonance. | | 142.8 | Ar-C (C-NH) | sp2 ; Quaternary aromatic carbon attached to electronegative N. | | 132.5 | Ar-C (C-C=O) | sp2 ; Quaternary aromatic carbon pulled by the acetyl group. | | 129.8 | Ar-CH (ortho to acetyl) | sp2 ; Aromatic methine carbons. | | 117.8 | Ar-CH (ortho to NH) | sp2 ; Aromatic methine carbons. | | 62.6 | O- CH2 (C-1') | sp3 ; Aliphatic carbon directly bound to oxygen. | | 41.6 | Cl- CH2 (C-3') | sp3 ; Aliphatic carbon directly bound to chlorine. | | 31.9 | Central CH2 (C-2') | sp3 ; Standard aliphatic methylene carbon. | | 26.5 | Acetyl CH3 | sp3 ; Methyl carbon alpha to a carbonyl group. |
References
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Bidepharm. 3-Chloropropyl N-(4-acetylphenyl)carbamate Product Data. Bidepharm.2
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Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, PMC, NIH. 1
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Pál, A., et al. Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. 3
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Sarkar, A., et al. Sulfated tungstate catalyzed hydration of alkynes (4-aminoacetophenone NMR data). Arkivoc. 4
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Tominaga, M., et al. Development of New 1,3-Diazaphenoxazine Derivatives to Covalently Capture 8-Thioguanosine (3-chloropropyl carbamate NMR data). MDPI. 5
